molecular formula C15H11FN4O2 B2462318 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034362-71-3

5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2462318
CAS No.: 2034362-71-3
M. Wt: 298.277
InChI Key: LEGPTUSLOLMOAL-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a furan ring, a pyrazine ring, and a nicotinamide moiety. The unique structural features of this compound make it a potential candidate for various applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, including the formation of the pyrazine and furan rings, followed by the introduction of the fluorine atom and the nicotinamide group. Common synthetic routes may include cyclization reactions, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.

Scientific Research Applications

5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated nicotinamide derivatives and pyrazine-containing molecules. Examples are:

  • 5-fluoro-N-(pyrazin-2-yl)nicotinamide
  • 5-fluoro-N-(furan-2-yl)nicotinamide

Uniqueness

The uniqueness of 5-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazine rings, along with the fluorine atom, distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

5-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGPTUSLOLMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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